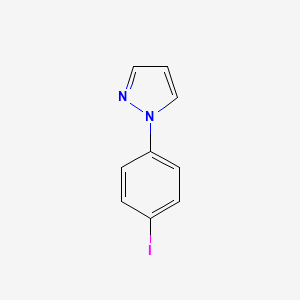

1-(4-Iodophenyl)-1H-Pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIQBEMLKKKISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380117 | |

| Record name | 1-(4-Iodophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-86-7 | |

| Record name | 1-(4-Iodophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Iodophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(4-Iodophenyl)-1H-Pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(4-Iodophenyl)-1H-pyrazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in pharmacologically active compounds and functional materials. This document outlines a probable synthetic route, detailed experimental protocols, and a summary of key analytical data.

Introduction

This compound is an aromatic heterocyclic compound featuring a pyrazole ring N-substituted with a 4-iodophenyl group. The presence of the iodine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a versatile intermediate in organic synthesis. The pyrazole moiety itself is a well-known pharmacophore, and its derivatives have exhibited a wide range of biological activities.

Synthesis

The synthesis of this compound can be effectively achieved via a copper-catalyzed N-arylation reaction, such as the Ullmann condensation or the more recent Chan-Lam coupling. The Chan-Lam coupling, which utilizes a boronic acid derivative, is often preferred due to its milder reaction conditions.

Proposed Synthetic Pathway: Chan-Lam Coupling

A plausible and modern approach for the synthesis of this compound is the Chan-Lam cross-coupling of pyrazole with 4-iodophenylboronic acid. This copper-catalyzed reaction forms the C-N bond between the pyrazole nitrogen and the iodophenyl ring.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via a Chan-Lam coupling reaction. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

Pyrazole

-

4-Iodophenylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq.), 4-iodophenylboronic acid (1.2 eq.), and copper(II) acetate (0.1 eq.).

-

Solvent and Base Addition: Add dichloromethane (DCM) to the flask to dissolve the solids, followed by the addition of pyridine (2.0 eq.) as a base.

-

Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, dilute the mixture with DCM and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound.

| Property | Expected Value |

| Molecular Formula | C₉H₇IN₂ |

| Molecular Weight | 270.07 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 88-92 °C (This is an estimated range based on similar compounds and should be determined experimentally) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.75 (d, J = 2.4 Hz, 1H, Pyrazole-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (t, J = 2.4 Hz, 1H, Pyrazole-H), 6.45 (t, J = 2.4 Hz, 1H, Pyrazole-H). (Expected shifts based on related structures) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 141.0, 139.5, 138.5, 128.0, 121.0, 108.0, 93.0. (Expected shifts based on related structures) |

| Mass Spectrometry (EI) | m/z (%): 270 [M]⁺, 143 [M-I]⁺, 116, 90. (Expected fragmentation pattern) |

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its core pyrazole structure is a key component in many compounds that interact with various biological signaling pathways. For instance, pyrazole-containing drugs can act as inhibitors of kinases, cyclooxygenases (COX), and other enzymes. The logical relationship for its utility in drug discovery is outlined below.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined Chan-Lam coupling protocol offers a reliable method for its preparation. The provided characterization data, while based on estimations from related compounds, serves as a useful reference for researchers working with this molecule. The versatility of this compound as a synthetic intermediate underscores its potential in the development of novel pharmaceuticals and functional materials. Experimental verification of the proposed data is highly recommended.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Iodophenyl)-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class of heterocyclic molecules. The pyrazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a 4-iodophenyl substituent on the pyrazole ring significantly influences its physicochemical characteristics, which in turn are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties govern its solubility, permeability, metabolic stability, and interaction with biological targets.

Summary of Physicochemical Data

While experimental data for this compound is not extensively reported in publicly available literature, a combination of computed values and data from closely related analogs allows for a reasonable estimation of its key properties.

| Property | Value | Source |

| Molecular Formula | C₉H₇IN₂ | PubChem[1] |

| Molecular Weight | 270.07 g/mol | PubChem[1] |

| Melting Point | Not Experimentally Determined | N/A |

| Boiling Point | Not Experimentally Determined | N/A |

| Calculated logP | 2.9 | PubChem[1] |

| Water Solubility | Predicted to be low | Inferred from high logP and pyrazole insolubility[2] |

| Organic Solvent Solubility | Predicted to be soluble in common organic solvents like ethanol, methanol, and acetone. | Inferred from general pyrazole solubility[2] |

| pKa | Not Experimentally Determined | N/A |

Note: The logP value, a measure of lipophilicity, suggests that this compound is a moderately lipophilic compound. This characteristic is often associated with good membrane permeability, a desirable trait for drug candidates. However, high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic clearance.

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and effective approach is the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.

General Synthesis of 1-Aryl-Pyrazoles

A prevalent method for the synthesis of 1-aryl-pyrazoles involves the condensation of an arylhydrazine with a 1,3-dielectrophile. While a specific protocol for this compound is not detailed in the searched literature, a general procedure can be adapted.

Reaction Scheme:

Figure 1: General synthesis of this compound.

Methodology:

-

Hydrazone Formation: 4-Iodophenylhydrazine is reacted with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or a protected equivalent, in a suitable solvent like ethanol or acetic acid. This reaction typically proceeds at room temperature or with gentle heating to form the corresponding hydrazone intermediate.

-

Cyclization: The hydrazone intermediate undergoes an intramolecular cyclization to form the pyrazole ring. This step is often acid- or base-catalyzed and may require elevated temperatures.

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.

Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity and mechanism of action of this compound are scarce, the broader class of 1-phenylpyrazole derivatives has been extensively investigated, revealing a range of biological targets and potential therapeutic applications.

Many pyrazole-containing compounds are known to exhibit significant anticancer activity.[3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through various signaling pathways. A plausible, though hypothetical, signaling pathway for a 1-phenylpyrazole derivative is outlined below.

Figure 2: Hypothetical signaling pathway for anticancer activity.

This generalized pathway suggests that a 1-phenylpyrazole derivative could interact with a specific protein target within a cancer cell, leading to the modulation of a signaling cascade that ultimately results in apoptosis. The identity of the specific target protein would depend on the full substitution pattern of the pyrazole derivative. For instance, some phenylpyrazole insecticides are known to act as antagonists of GABA-gated chloride channels and glutamate-gated chloride channels.[4][5]

Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a structured experimental workflow is essential. This would typically involve a series of in vitro assays to assess its cytotoxic effects and to begin to unravel its mechanism of action.

Figure 3: Workflow for in vitro biological evaluation.

This workflow begins with the synthesis and purification of the compound, followed by its evaluation in cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify its potency. Subsequent mechanism of action studies can then be employed to investigate how the compound exerts its cytotoxic effects, for example, by examining markers of apoptosis or the modulation of specific signaling proteins.

Conclusion

This compound represents a molecule of interest for further investigation, particularly within the realm of drug discovery. While a complete experimental dataset of its physicochemical properties is not yet available, computational data and information from related compounds provide a solid foundation for future research. The synthetic routes to this compound are well-established for the pyrazole class, and a systematic biological evaluation could uncover novel therapeutic potential. The insights provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working with this and related pyrazole derivatives. Further experimental work is crucial to fully characterize this compound and to explore its potential applications in medicine and beyond.

References

- 1. This compound | C9H7IN2 | CID 2776481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Biological Activity of Some Novel Phenyl Pyrazoline Derivatives | Semantic Scholar [semanticscholar.org]

- 3. academicstrive.com [academicstrive.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1-(4-Iodophenyl)-1H-Pyrazole derivatives

An In-depth Technical Guide on the Biological Activity of 1-(4-Iodophenyl)-1H-Pyrazole Derivatives

Introduction

Pyrazole derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. Their five-membered ring structure, containing two adjacent nitrogen atoms, serves as a privileged scaffold for designing novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, analgesic, and enzyme inhibitory activities.[1][2][3] The introduction of various substituents onto the pyrazole core allows for the fine-tuning of their biological effects and pharmacokinetic profiles.

This technical guide focuses specifically on the biological activities of this compound derivatives. The presence of the iodophenyl group at the N1 position can significantly influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, potentially enhancing its potency and selectivity. This document provides a comprehensive overview of the anticancer, anti-inflammatory, and antimicrobial activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant workflows and pathways.

Anticancer Activity

Pyrazole derivatives are well-documented for their potent anticancer activities, which are exerted through various mechanisms including the induction of apoptosis, inhibition of cell proliferation, and interference with critical signaling pathways.[3][4] Several studies have highlighted the efficacy of pyrazole derivatives against a range of human cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various pyrazole derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 13 | 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | 4T1 (Breast Cancer) | 25 ± 0.4 | - | - |

| 4j | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide | HCT116 (Colon) | 1.1 | - | - |

| 4j | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide | Huh7 (Liver) | 1.6 | - | - |

| 4j | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide | MCF7 (Breast) | 3.3 | - | - |

| 3i | Pyrazolyl-substituted benzochroman-4-one | HCT-116 (Colon) | 2.2 ± 0.12 | Adriamycin | 8.7 ± 0.20 |

| 3i | Pyrazolyl-substituted benzochroman-4-one | HCT-8 (Colon) | 5.6 ± 0.16 | Adriamycin | 7.2 ± 0.32 |

| 43m | Pyrazole-based derivative | A549 (Lung) | 14 | - | - |

| 43m | Pyrazole-based derivative | CAKI-I (Renal) | 17 | - | - |

| 43m | Pyrazole-based derivative | HeLa (Cervical) | 19 | - | - |

Data synthesized from multiple sources, highlighting the general anticancer potential of the pyrazole scaffold.[2][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds (this compound derivatives) are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours. A control group is treated with DMSO-containing medium only.

-

MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5][6]

Visualization: Anticancer Screening Workflow

The following diagram illustrates a typical workflow for screening novel pyrazole derivatives for anticancer activity.

Caption: Workflow for anticancer drug discovery using pyrazole derivatives.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, are renowned for their anti-inflammatory properties.[1][7] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Quantitative Data: Enzyme Inhibition

The inhibitory activity of pyrazole derivatives against inflammatory enzymes is a crucial indicator of their potential as anti-inflammatory drugs.

| Compound Class | Target Enzyme | IC50 (µM) | Mechanism |

| Pyrazole-chalcone hybrid | COX-2 | 0.03 | Enzyme Inhibition |

| Pyrazole-chalcone hybrid | 5-LOX | 0.15 | Enzyme Inhibition |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 | Dual Inhibition |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | Dual Inhibition |

| 3,5-diarylpyrazoles | COX-2 | 0.01 | Selective Inhibition |

Data from studies on various N1-aryl pyrazole derivatives.[1]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model used to evaluate the acute anti-inflammatory activity of new compounds.[2][8]

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are used. The animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping and Administration: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., Diclofenac sodium or Indomethacin), and test groups receiving different doses of the pyrazole derivatives. The compounds are typically administered orally or intraperitoneally.

-

Induction of Edema: One hour after the administration of the test/standard compounds, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Visualization: COX-2 Inhibition Pathway

The diagram below illustrates the role of pyrazole derivatives in the arachidonic acid pathway by inhibiting the COX-2 enzyme.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[7][9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | Type | MIC (µg/mL) | Standard | MIC (µg/mL) |

| 3 | Escherichia coli | Gram-negative | 0.25 | Ciprofloxacin | 0.5 |

| 4 | Streptococcus epidermidis | Gram-positive | 0.25 | Ciprofloxacin | 4 |

| 2 | Aspergillus niger | Fungus | 1 | Clotrimazole | - |

| 21a | Bacterial Strains | - | 62.5 - 125 | Chloramphenicol | - |

| 21a | Fungal Strains | - | 2.9 - 7.8 | Clotrimazole | - |

Data for various pyrazole derivatives demonstrating their antimicrobial potential.[7][10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used and standardized technique for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared from a fresh culture. The turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Compound Dilution: The pyrazole test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate. This creates a range of decreasing concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold is a promising foundation for the development of new therapeutic agents. The existing body of research on related pyrazole derivatives demonstrates significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The iodophenyl moiety offers a unique handle for medicinal chemists to enhance potency and modulate physicochemical properties through mechanisms like halogen bonding. Further synthesis and rigorous biological evaluation of novel this compound derivatives are warranted to explore their full therapeutic potential and to identify lead compounds for future drug development programs.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. publishatcj.com [publishatcj.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(4-Iodophenyl)-1H-pyrazole

Introduction

1-(4-Iodophenyl)-1H-pyrazole is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthetic compound intended for research and development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The information herein is compiled from spectral data of closely related analogs and established principles of spectroscopic interpretation.

Disclaimer on Data

The spectroscopic data presented in this guide are based on published data for structurally similar compounds, as a complete experimental dataset for this compound is not available in the cited literature. This information should, therefore, be considered illustrative and is intended to guide researchers in the characterization of this molecule.

Spectroscopic Data

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

The expected proton NMR chemical shifts are based on data from analogous 1-aryl pyrazoles.[1] The spectrum is anticipated to show signals for the three protons on the pyrazole ring and the four protons on the 4-iodophenyl ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.7 - 7.9 | d | ~1.5 - 2.0 |

| H-4 | 6.4 - 6.6 | t | ~2.0 - 2.5 |

| H-5 | 8.1 - 8.3 | d | ~2.5 - 3.0 |

| H-2', H-6' | 7.5 - 7.7 | d | ~8.5 - 9.0 |

| H-3', H-5' | 7.8 - 8.0 | d | ~8.5 - 9.0 |

¹³C NMR Data (Predicted)

The carbon NMR spectrum is predicted based on data for various substituted pyrazoles.[1][2]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~141 |

| C-4 | ~108 |

| C-5 | ~128 |

| C-1' | ~139 |

| C-2', C-6' | ~122 |

| C-3', C-5' | ~139 |

| C-4' | ~90 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The expected vibrational frequencies are based on data from related pyrazole compounds.[3][4][5]

| Wavenumber (cm⁻¹) | Assignment |

| 3150 - 3100 | C-H stretching (aromatic and pyrazole) |

| 1590 - 1570 | C=C stretching (aromatic ring) |

| 1520 - 1500 | C=N stretching (pyrazole ring) |

| 1490 - 1470 | C=C stretching (pyrazole ring) |

| 1010 - 990 | C-H in-plane bending |

| 830 - 810 | C-H out-of-plane bending (para-disubstituted) |

| ~500 | C-I stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The monoisotopic mass of C₉H₇IN₂ is 269.9654 Da.[6]

| m/z | Predicted Fragment |

| 270 | [M]⁺ |

| 143 | [M - I]⁺ |

| 116 | [M - I - HCN]⁺ |

| 127 | [I]⁺ |

The fragmentation of pyrazoles often involves the loss of N₂ or HCN from the heterocyclic ring.[7][8]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of 1-arylpyrazoles is the reaction of a 1,3-dicarbonyl compound or its equivalent with an arylhydrazine.[9]

Materials:

-

1,1,3,3-Tetramethoxypropane

-

4-Iodophenylhydrazine hydrochloride

-

Hydrochloric acid (conc.)

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in ethanol, add concentrated hydrochloric acid and stir at room temperature for 1-2 hours to generate malondialdehyde in situ.

-

Add a solution of 4-iodophenylhydrazine hydrochloride (1.0 eq) in ethanol to the reaction mixture.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[10]

IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Procedure:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump. For EI, a direct insertion probe may be used for solid samples.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

Workflow Visualizations

The following diagrams illustrate the synthesis and analysis workflow for this compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H7IN2 | CID 2776481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BiblioBoard [openresearchlibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure Analysis of Iodinated Phenylpyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of iodinated phenylpyrazoles, a class of compounds with significant interest in medicinal chemistry and drug development. The introduction of an iodine atom to the phenylpyrazole scaffold offers a powerful tool for modulating physicochemical properties and introducing specific, highly directional intermolecular interactions, such as halogen bonding. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and developing structure-activity relationships (SAR).

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the analysis of its crystallographic data.

The synthesis of iodinated phenylpyrazoles can be achieved through various methods, often tailored to achieve specific regioselectivity. Common strategies include the electrophilic iodination of a pre-formed pyrazole ring or the cyclization of an iodine-containing precursor.

General Synthesis Protocol (Example: 4-Iodination):

-

A solution of a 1-aryl-3-trifluoromethylpyrazole is prepared in a suitable solvent such as acetonitrile.

-

Ceric ammonium nitrate (CAN) and elemental iodine are added to the solution.

-

The mixture is refluxed overnight and monitored for completion using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed in vacuo, and the residue is worked up using a standard aqueous/organic extraction.

-

The crude product is purified via column chromatography to yield the 4-iodo-phenylpyrazole derivative.[1][2]

General Synthesis Protocol (Example: 5-Iodination):

-

A solution of a 1-aryl-3-trifluoromethylpyrazole is prepared in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.[1]

-

n-Butyllithium (n-BuLi) is added dropwise to deprotonate the C5 position, forming a lithium pyrazolide intermediate.[1]

-

A solution of elemental iodine in THF is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature to complete the iodination.

-

The reaction is quenched, and the product is extracted and purified.[1][3]

Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A common and effective method is slow evaporation. The purified iodinated phenylpyrazole is dissolved in a suitable solvent or solvent mixture (e.g., acetonitrile, or an ethanol/dichloromethane mixture) to create a saturated or near-saturated solution.[4] The container is then loosely covered to allow the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals.[4]

SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal.

Data Collection and Structure Refinement:

-

A suitable single crystal is selected and mounted on a goniometer head of a diffractometer (e.g., a Bruker APEX DUO CCD or Rigaku Oxford-Diffraction XCALIBUR E).[4][5]

-

The crystal is cooled to a low temperature (typically around 100-170 K) to minimize thermal vibrations of the atoms.[6]

-

The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).

-

As the crystal is rotated, a series of diffraction patterns are collected on an area detector.

-

The collected data are processed to determine the unit cell dimensions, space group, and reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F², typically using software packages like SHELX or Olex2.[7]

Data Presentation: Crystallographic Parameters

The results of an SC-XRD experiment are a set of quantitative data that precisely describe the crystal and molecular structure. Below is a summary table of representative crystallographic data for a series of 5-iodo-1-arylpyrazoles, illustrating the typical parameters obtained.

| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 | Compound 5 | Compound 6 |

| Formula | C₁₀H₇ClIN₂ | C₁₀H₇BrIN₂ | C₁₀H₆Br₂IN₂ | C₁₁H₉IN₂O | C₁₁H₈BrIN₂O | C₁₁H₈IN₃O₂ |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/c | P2₁/c | P2₁2₁2₁ | P2₁/c |

| a (Å) | 8.5283(3) | 8.1634(2) | 12.3330(4) | 10.8715(3) | 8.2435(2) | 12.2346(4) |

| b (Å) | 12.1158(4) | 12.2157(3) | 8.0818(2) | 8.4485(2) | 12.2144(3) | 7.9715(2) |

| c (Å) | 11.2335(4) | 12.2464(3) | 13.7225(4) | 12.1388(3) | 13.0645(3) | 13.9213(4) |

| β (°) ** | 105.151(3) | 90 | 107.828(3) | 98.244(2) | 90 | 108.682(3) |

| V (ų) ** | 1119.82(7) | 1219.78(5) | 1301.76(7) | 1102.73(5) | 1313.43(5) | 1286.72(7) |

| Z | 4 | 4 | 4 | 4 | 4 | 4 |

| Data adapted from Gavriliu et al., Crystals (2020).[4][7] |

Mandatory Visualizations

Diagrams are crucial for visualizing complex workflows and molecular interactions.

Caption: Workflow for crystal structure determination of iodinated phenylpyrazoles.

A primary reason for studying iodinated compounds is their ability to form halogen bonds, a non-covalent interaction where the iodine atom acts as a Lewis acid. This interaction is highly directional and can be crucial for molecular recognition and crystal packing.[8]

Caption: Diagram of a C-I···Y halogen bond interaction.

Analysis of Structural Features

The crystallographic data reveals detailed insights into molecular conformation and intermolecular interactions, which collectively dictate the supramolecular architecture.

In the solid state, 5-iodo-1-arylpyrazoles typically exhibit similar molecular structures, with variations arising from the substituents on the phenyl ring.[7] The planarity of the pyrazole ring and the dihedral angle between the pyrazole and the phenyl ring are key conformational parameters that can influence biological activity.

The packing of iodinated phenylpyrazole molecules in a crystal lattice is governed by a variety of non-covalent interactions. Halogen bonding is a particularly significant force in these structures.[8][9]

-

Halogen Bonding: The iodine atom, due to the "σ-hole," can act as an electrophilic species and interact with Lewis bases like nitrogen or oxygen atoms from adjacent molecules.[4] These interactions, denoted as C-I···N or C-I···O, are highly directional and can be a dominant force in directing the crystal packing, often leading to linear supramolecular chains.[4][9][10] Distances for these bonds are typically shorter than the sum of the van der Waals radii, for example, I···O distances of ~3.05 Å and I···N distances of ~3.28 Å have been observed.[4][10]

-

C-I···π Interactions: In some cases, the iodine atom can interact with the π-system of a phenyl ring on a neighboring molecule, with observed I···Cg (centroid) distances around 3.58 Å.[4]

-

Hydrogen Bonding: When suitable donor and acceptor atoms are present, classical hydrogen bonds (e.g., N-H···N) can play a significant role, leading to the formation of catemers (chains) or discrete motifs like trimers.[8][11]

-

Other Interactions: Additional forces such as C-H···π and π-π stacking interactions also contribute to the overall stability of the crystal structure.

The comprehensive analysis of these structural features provides invaluable information for drug development professionals, enabling the design of new phenylpyrazole derivatives with optimized binding affinities, improved selectivity, and desirable solid-state properties.

References

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Three for the Price of One: Concomitant I⋯N, I⋯O, and I⋯π Halogen Bonds in the Same Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 1-(4-Iodophenyl)-1H-pyrazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets for analogs of the 1-(4-Iodophenyl)-1H-pyrazole scaffold. While direct research on this specific scaffold is limited in publicly available literature, extensive studies on structurally related pyrazole and pyrazoline derivatives have revealed significant activity across several key therapeutic areas. This document synthesizes this information to highlight high-potential targets for future drug discovery and development efforts based on this core structure. The primary areas of interest identified include oncology and the inhibition of key enzymes such as monoamine oxidases and cyclooxygenases.

Anticancer Activity: Targeting Key Proteins in Carcinogenesis

Pyrazole derivatives have been extensively investigated for their anticancer properties. Analogs have shown potent activity against a variety of cancer cell lines, operating through mechanisms that include the inhibition of receptor tyrosine kinases (RTKs), disruption of microtubule dynamics, and modulation of the cell cycle.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

EGFR and VEGFR-2 are critical receptor tyrosine kinases that regulate signaling pathways involved in cell proliferation, survival, and angiogenesis—a process vital for tumor growth and metastasis. Inhibition of these receptors is a clinically validated strategy in oncology. Several pyrazole-based compounds have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.

Quantitative Data for Pyrazole Analogs against EGFR and VEGFR-2

| Compound Class | Target(s) | IC₅₀ | Cell Line / Assay Conditions | Reference |

| 5-alkylated selanyl-1H-pyrazole | EGFR/VEGFR-2 | 13.85 µM - 15.98 µM | HepG2 cell line | [1] |

| Pyrazol-4-yl-1,2,4-triazole | EGFR | 0.043 µM - 0.56 µM | Enzyme-based assay | [2] |

| 3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 | 8.93 nM | Enzyme-based assay | [3] |

| Thiazolyl-pyrazoline | EGFR | 0.07 µM | MCF-7 cell line | |

| Pyrazolo[3,4-d]pyrimidine | EGFR (wild type) | 8.21 µM - 19.56 µM | A549, HCT-116 cell lines | [4] |

Signaling Pathway

The inhibition of EGFR and VEGFR-2 disrupts downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential for cell division (mitosis). Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. Several pyrazole and pyrazoline derivatives have been identified as potent inhibitors of tubulin polymerization.

Quantitative Data for Pyrazole Analogs against Tubulin

| Compound Class | IC₅₀ (Tubulin Polymerization) | IC₅₀ (Cell Line) | Cell Line | Reference |

| Indole-Pyrazole Hybrid | 19 µM | 0.6 µM - 2.9 µM | Huh7, MCF-7, HCT116 | [5] |

| 1H-benzofuro[3,2-c]pyrazole | 7.30 µM | 0.021 µM | K562 | [1] |

| Pyrazoline derivatives | Comparable to Colchicine | N/A | N/A | [6] |

Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors). Pyrazoline derivatives have shown potent and selective inhibitory activity against both MAO isoforms.

Quantitative Data for Pyrazoline Analogs against MAO

| Compound Class | Target | Kᵢ / IC₅₀ | Selectivity | Reference |

| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | MAO-A | Kᵢ = 0.06 µM | Selective for MAO-A | [7] |

| Halogenated Pyrazolines | MAO-B | IC₅₀ = 0.063 µM | Selective for MAO-B (SI > 133) | |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | MAO | Kᵢ ≈ 10⁻⁸ M | Potent inhibitor | [8] |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX-1 and COX-2) enzymes are responsible for the formation of prostanoids, including prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole derivatives, most notably Celecoxib, are a well-established class of COX-2 inhibitors.

Quantitative Data for Pyrazole Analogs against COX

| Compound Class | Target | IC₅₀ | Selectivity | Reference |

| Pyrazole-based derivatives | COX-2 | 0.043 µM - 0.56 µM | Selective for COX-2 | [8] |

| 1,5-diaryl pyrazole | COX-2 | 2.52 µM | N/A | [9] |

| 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | COX-2 | Less potent than Celecoxib | Selective for COX-2 | [10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the identified therapeutic targets.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Workflow Diagram

Protocol

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Protocol

-

Reagent Preparation: Reconstitute lyophilized porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a reaction mix containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter.[13]

-

Compound Addition: Add the test compounds (dissolved in an appropriate solvent like DMSO) to the wells of a pre-warmed 96-well plate. Include positive controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer) and a vehicle control.

-

Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Monitor the increase in fluorescence (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.[13]

-

Data Analysis: Plot fluorescence intensity versus time. The rate and extent of polymerization are determined from the slope and plateau of the resulting sigmoidal curve. Calculate the IC₅₀ value for inhibition of polymerization.

EGFR/VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of EGFR or VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.

Protocol

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[14]

-

Compound and Enzyme Addition: In a 96-well plate, add the test compound dilutions. Add the recombinant EGFR or VEGFR-2 enzyme to all wells except the blank control.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding the master mix to all wells. Incubate the plate at 30°C for 45-60 minutes.[14][15]

-

Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based kit such as ADP-Glo™. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.[15]

-

Data Analysis: Measure luminescence with a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

MAO-A and MAO-B Inhibition Assay

This assay determines the inhibitory potency of compounds against the two isoforms of monoamine oxidase.

Protocol

-

Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes. A common substrate for both isoforms is kynuramine.[2]

-

Assay Procedure: In separate assays for MAO-A and MAO-B, incubate the respective enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the reaction by adding the substrate (kynuramine). The enzymatic reaction produces 4-hydroxyquinoline, which can be measured spectrophotometrically.[16]

-

Measurement: Monitor the increase in absorbance at 316 nm for the formation of 4-hydroxyquinoline.[16]

-

Data Analysis: To determine selectivity, specific inhibitors are used as controls (Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B).[2][9] Calculate the IC₅₀ values for both isoforms and determine the selectivity index (SI = IC₅₀(MAO-A) / IC₅₀(MAO-B)).

COX-2 Inhibition Assay

This assay measures the selective inhibition of the COX-2 enzyme over COX-1.

Protocol

-

Enzyme Preparation: Use purified human recombinant COX-2 enzyme.

-

Incubation: Pre-incubate the COX-2 enzyme with the test compounds for a short period (e.g., 10 minutes) at 37°C in a reaction buffer containing heme and a cofactor like L-epinephrine.[17]

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

-

Product Detection: The COX-2 enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin F2α (PGF2α). The amount of PGF2α produced is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).[18]

-

Data Analysis: A standard curve is used to determine the concentration of PGF2α. The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined. A parallel assay using COX-1 is run to determine selectivity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research conducted on structurally similar pyrazole and pyrazoline analogs, the most promising therapeutic targets appear to be in the fields of oncology (through inhibition of EGFR, VEGFR-2, and tubulin polymerization) and enzyme inhibition (targeting MAO-A, MAO-B, and COX-2). The iodophenyl moiety offers a strategic site for further chemical modification (e.g., through Sonogashira or Suzuki coupling) to explore structure-activity relationships and optimize potency and selectivity for these targets. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of new analogs based on this promising core structure.

References

- 1. benchchem.com [benchchem.com]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. bio-protocol.org [bio-protocol.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. promega.com [promega.com]

- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Iodophenyl)-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of 1-(4-Iodophenyl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established protocols and predictive insights based on related chemical structures. It details experimental designs for solubility assessment in various pharmaceutically relevant solvents and outlines a thorough stability testing program, including forced degradation studies as per regulatory guidelines. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a substituted pyrazole with potential applications in medicinal chemistry, owing to the prevalence of the pyrazole scaffold in numerous biologically active compounds.[1][2] The presence of an iodophenyl group can significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for drug development.[3] Understanding these characteristics is paramount for formulation design, pharmacokinetic profiling, and ensuring the quality and shelf-life of any potential drug product. This guide presents a framework for the systematic investigation of these properties.

Physicochemical Properties

Based on available data, the basic physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇IN₂ | [4] |

| Molecular Weight | 270.07 g/mol | [4] |

| IUPAC Name | 1-(4-iodophenyl)pyrazole | [4] |

| CAS Number | 368869-86-7 | [4] |

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections outline the protocols for determining the solubility of this compound.

Predicted Solubility Profile

Based on the general characteristics of pyrazole and iodinated aromatic compounds, a qualitative solubility profile can be predicted. Pyrazole itself has limited solubility in water but is more soluble in organic solvents. The bulky, non-polar iodophenyl group is expected to further decrease aqueous solubility and enhance solubility in organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Solutions: Prepare a series of solutions with varying pH (e.g., 1.2, 4.5, 6.8, 7.4) and in different solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).

-

Addition of Compound: Add an excess amount of this compound to each solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each flask and separate the undissolved solid by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Hypothetical Solubility Data

The following table illustrates how the experimental solubility data for this compound could be presented.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| pH 1.2 Buffer | 37 | < 0.1 |

| pH 7.4 Buffer | 37 | < 0.1 |

| Ethanol | 25 | 10 - 20 |

| Methanol | 25 | 5 - 15 |

| Acetonitrile | 25 | 2 - 8 |

| DMSO | 25 | > 50 |

Experimental Workflow for Solubility Determination

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.

Predicted Stability Profile

Aryl iodides can be susceptible to de-iodination, a process that can be initiated by light or heat.[5] Therefore, this compound is likely to be light-sensitive. The pyrazole ring is generally stable, but extreme pH conditions could potentially lead to degradation. Aprotic, non-polar solvents are predicted to offer the best stability for solutions of the compound.[5]

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify likely degradation products and to establish the intrinsic stability of the molecule.

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80 °C for a specified time.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80 °C for a specified time.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Photostability: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation: Hypothetical Forced Degradation Data

| Stress Condition | Duration | Assay of Parent Compound (%) | Degradation Products Detected |

| 0.1 M HCl (80 °C) | 24 h | 98.5 | Minor peak at RRT 0.8 |

| 0.1 M NaOH (80 °C) | 24 h | 95.2 | Peak at RRT 0.9 and 1.2 |

| 3% H₂O₂ (RT) | 24 h | 92.1 | Major peak at RRT 1.5 |

| Photolytic (ICH Q1B) | - | 85.7 | Multiple small peaks |

| Thermal (105 °C) | 48 h | 99.1 | No significant degradation |

RRT: Relative Retention Time

Experimental Workflow for Stability Testing

Conclusion

While specific experimental data on the solubility and stability of this compound are not widely published, this technical guide provides a robust framework for their determination. The presented protocols for solubility and stability testing are based on industry standards and regulatory guidelines. The predictive analysis, based on the chemical structure, suggests that the compound is likely to have low aqueous solubility and potential sensitivity to light. Researchers and drug development professionals are encouraged to use the methodologies outlined herein to generate precise and reliable data, which will be crucial for the further development of this compound as a potential therapeutic agent.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H7IN2 | CID 2776481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of N-aryl Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and historical evolution of N-aryl pyrazole synthesis. From its 19th-century origins to modern catalytic methodologies, this document provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols for key reactions, and a comparative analysis of various methods through structured data. The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science, featuring in numerous pharmaceuticals and agrochemicals. Understanding the historical context and the development of its synthesis is crucial for contemporary researchers in the field.

A Serendipitous Discovery: The Knorr Pyrazole Synthesis

The journey of N-aryl pyrazoles began in 1883 with the German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazole derivative, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[4] This reaction, now famously known as the Knorr Pyrazole Synthesis , laid the foundation for pyrazole chemistry.[2] The fundamental transformation involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][5] The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazoles by varying both the dicarbonyl and the hydrazine starting materials.

The mechanism of the Knorr synthesis begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2][5] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction that leads to the formation of the stable aromatic pyrazole ring.[2][5] A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which can be influenced by steric and electronic factors of the reactants, as well as the reaction pH.[6][7]

Evolution of a Core Synthesis: Modern Methodologies

While the Knorr synthesis remains a fundamental method, the 20th and 21st centuries have witnessed significant advancements in the synthesis of N-aryl pyrazoles, driven by the need for greater efficiency, milder reaction conditions, and broader functional group tolerance. These modern approaches can be broadly categorized as follows:

-

Catalytic N-Arylation: The advent of transition metal-catalyzed cross-coupling reactions has revolutionized N-aryl pyrazole synthesis. Palladium- and copper-based catalytic systems are now widely employed for the direct N-arylation of pyrazole with aryl halides or triflates.[8][9][10][11][12][13] These methods often offer excellent yields and are compatible with a wide range of functional groups.

-

One-Pot Syntheses: To improve process efficiency and reduce waste, several one-pot procedures have been developed. These methods often combine the formation of the hydrazine or the dicarbonyl component in situ with the subsequent cyclization reaction, avoiding the isolation of intermediates.[1][14][15][16]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of N-aryl pyrazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods.

-

Synthesis of Polysubstituted Pyrazoles: Modern synthetic strategies have also focused on achieving specific substitution patterns with high regioselectivity, leading to the development of methods for the synthesis of 1,3,5-trisubstituted and fully substituted (tetrasubstituted) N-aryl pyrazoles.[17][18][19][20][21][22][23]

Quantitative Data Summary

The following table summarizes quantitative data for various N-aryl pyrazole synthesis methods, allowing for a comparative analysis of their efficiency.

| Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Reference |

| Knorr Pyrazole Synthesis | Ethyl acetoacetate, Phenylhydrazine | Acetic acid | 1 hour | Reflux | Not specified | [5] |

| Knorr Pyrazole Synthesis | Ethyl benzoylacetate, Hydrazine hydrate | Acetic acid, 1-propanol | 1 hour | 100 °C | Not specified | [24] |

| Palladium-Catalyzed N-Arylation | Aryl triflates, Pyrazole derivatives | Pd₂(dba)₃, tBuBrettPhos, Cs₂CO₃ | 12-24 hours | 100 °C | up to 99% | [8][25] |

| Copper-Catalyzed N-Arylation | Arylboronic acids, N-acylpyrazoles | Cu(OAc)₂ | 12 hours | 80 °C | up to 95% | [26] |

| One-Pot Synthesis from Aryl Halides | Aryl halides, di-tert-butylazodicarboxylate, 1,3-dicarbonyls | n-BuLi, HCl | < 1 hour | -78 °C to reflux | 45-91% | [1][15][16] |

| Synthesis of 1,3,5-Trisubstituted Pyrazoles | N-alkylated tosylhydrazones, Terminal alkynes | t-BuOK, 18-crown-6 | 1-12 hours | 80 °C | 60-95% | [18][20] |

| Synthesis of Tetrasubstituted Pyrazoles | 1,3-Dipyridinyl-1,3-propanediones, Arylhydrazines | Acetic acid | 2 hours | 80 °C | 60-85% | [23] |

Key Experimental Protocols

This section provides detailed methodologies for seminal and representative N-aryl pyrazole syntheses.

Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Diethyl ether

Procedure:

-

In a round-bottom flask, carefully combine equimolar amounts of ethyl acetoacetate and phenylhydrazine. The reaction is exothermic.[5]

-

Heat the mixture under reflux for 1 hour.[5]

-

Cool the resulting thick syrup in an ice bath.[5]

-

Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[5]

-

Collect the solid by filtration and recrystallize from ethanol to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.

Palladium-Catalyzed N-Arylation of Pyrazole with an Aryl Triflates

Materials:

-

Aryl triflate (1.0 equiv)

-

Pyrazole (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

tBuBrettPhos (0.04 equiv)

-

Cs₂CO₃ (2.0 equiv)

-

Toluene (solvent)

Procedure:

-

To an oven-dried reaction vessel, add the aryl triflate, pyrazole, Pd₂(dba)₃, tBuBrettPhos, and Cs₂CO₃.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 100 °C with stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite and wash with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrazole.

One-Pot Synthesis of an N-Aryl Pyrazole from an Aryl Halide

Materials:

-

Aryl halide (e.g., 4-fluoroiodobenzene) (1.0 equiv)

-

n-Butyllithium (1.05 equiv)

-

Di-tert-butylazodicarboxylate (DBAD) (1.1 equiv)

-

1,3-Dicarbonyl compound (e.g., 2,4-pentanedione) (1.2 equiv)

-

4 N HCl in dioxane

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the aryl halide in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes.

-

Add a solution of DBAD in THF dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Add the 1,3-dicarbonyl compound to the reaction mixture.

-

Add 4 N HCl in dioxane and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[15][16]

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the core concepts of N-aryl pyrazole synthesis.

Conclusion

The synthesis of N-aryl pyrazoles has evolved significantly from its serendipitous discovery by Ludwig Knorr. The foundational Knorr synthesis provided the chemical community with a robust method to access this important heterocyclic scaffold. Over the past century, continuous innovation has led to the development of highly efficient and versatile catalytic and one-pot methodologies. These advancements have been instrumental in the discovery and development of numerous important molecules, including the anti-inflammatory drug Celecoxib and the insecticide Fipronil. For researchers and professionals in drug development and materials science, a thorough understanding of the historical and modern synthetic routes to N-aryl pyrazoles is indispensable for the design and creation of novel and impactful compounds. The methods detailed in this guide provide a solid foundation for further exploration and innovation in this exciting field of heterocyclic chemistry.

References

- 1. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. books.rsc.org [books.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 8. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 14. One-pot synthesis of N-arylpyrazoles from arylhalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 19. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 23. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemhelpasap.com [chemhelpasap.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to 1-(4-Iodophenyl)-1H-Pyrazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-iodophenyl)-1H-pyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. Its synthetic tractability, coupled with the ability of its derivatives to modulate diverse biological targets, has established it as a significant area of interest in drug discovery. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of compounds derived from this promising scaffold, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways.

Synthesis of the this compound Scaffold and Its Derivatives

The this compound scaffold is typically synthesized through the condensation of a 1,3-dicarbonyl compound with (4-iodophenyl)hydrazine. A general procedure is as follows:

Experimental Protocol: Synthesis of this compound

-

Materials: (4-iodophenyl)hydrazine hydrochloride, 1,3-dimethoxypropane (or a suitable 1,3-dicarbonyl equivalent), ethanol, hydrochloric acid.

-

Procedure:

-

A mixture of (4-iodophenyl)hydrazine hydrochloride (1 equivalent) and 1,3-dimethoxypropane (1.2 equivalents) in ethanol is prepared.

-

A catalytic amount of concentrated hydrochloric acid is added.

-